molecular formula C14H13NO3 B11813058 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester CAS No. 927435-98-1

5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester

Cat. No.: B11813058
CAS No.: 927435-98-1
M. Wt: 243.26 g/mol
InChI Key: VQVDZRQVBSINLX-UHFFFAOYSA-N
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Description

5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C14H13NO3 It is a derivative of pyridine and contains multiple functional groups, including a hydroxymethyl group and a carboxylic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the esterification of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid using methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of alternative catalysts and solvents can be explored to improve the sustainability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: 5-(3-Carboxyphenyl)pyridine-2-carboxylic acid methyl ester.

    Reduction: 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as an intermediate in the production of dyes, rubber additives, and surfactants.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-pyridinecarboxylic acid methyl ester
  • 5-(3-Methoxyphenyl)pyridine-2-carboxylic acid methyl ester
  • 5-(3-Aminomethylphenyl)pyridine-2-carboxylic acid methyl ester

Uniqueness

5-(3-Hydroxymethylphenyl)pyridine-2-carboxylic acid methyl ester is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further derivatization and modification, making the compound versatile for various applications.

Properties

CAS No.

927435-98-1

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 5-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylate

InChI

InChI=1S/C14H13NO3/c1-18-14(17)13-6-5-12(8-15-13)11-4-2-3-10(7-11)9-16/h2-8,16H,9H2,1H3

InChI Key

VQVDZRQVBSINLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=CC=CC(=C2)CO

Origin of Product

United States

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